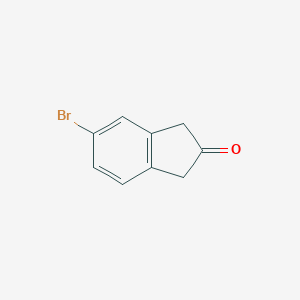

5-Bromo-1H-inden-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBSSMBLVVTRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599397 | |

| Record name | 5-Bromo-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174349-93-0 | |

| Record name | 5-Bromo-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-inden-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-1H-inden-2(3H)-one synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1H-inden-2(3H)-one

Introduction: The Significance of the Indanone Scaffold

The indanone framework is a privileged structural motif present in a wide array of biologically active natural products and pharmacologically significant compounds.[1] Its rigid bicyclic system serves as a valuable scaffold in drug discovery, enabling the precise spatial orientation of functional groups for optimal interaction with biological targets. The title compound, this compound (also known as 5-bromo-2-indanone), is a versatile synthetic intermediate. The presence of both a reactive ketone and a bromine-substituted aromatic ring allows for orthogonal chemical modifications, making it a valuable building block for constructing more complex molecular architectures for medicinal chemistry and materials science research.[2] This guide provides a detailed exploration of a reliable synthetic route to this compound and a comprehensive overview of the analytical techniques required for its structural verification and characterization.

Synthesis of this compound

The synthesis of 2-indanone derivatives often presents different challenges compared to the more commonly prepared 1-indanone isomers. A robust and frequently cited method for accessing the 2-indanone core involves the oxidation of the corresponding indene precursor. This strategy leverages the reactivity of the double bond within the five-membered ring.

Selected Synthetic Pathway: Oxidation of 5-Bromo-1H-indene

The chosen pathway for the synthesis of this compound is the direct oxidation of 5-bromo-1H-indene. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the transformation. The reaction proceeds in two main stages: initial reaction with performic acid (generated in situ from hydrogen peroxide and formic acid) to form an intermediate, followed by acid-catalyzed hydrolysis and rearrangement to the final ketone product.[3]

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 5-bromo-2-indanone.[3]

Step 1: Intermediate Formation

-

To a suitable reaction flask, cautiously add 1.5 L of 30% hydrogen peroxide (H₂O₂) and 300 mL of formic acid.

-

Causality: Hydrogen peroxide is the oxidizing agent. Formic acid serves both as a solvent and a reactant to generate performic acid (HCOOOH) in situ, which is a more potent oxidant that epoxidizes the double bond of the indene or forms a formate ester of the corresponding diol.

-

-

Maintain the temperature of the mixture at approximately 35 °C using a water bath.

-

Slowly add 148 g of 5-bromo-1H-indene to the reaction mixture, ensuring the temperature does not exceed 40 °C.

-

Once the addition is complete, stir the reaction mixture vigorously at room temperature for 12 hours.

-

After 12 hours, quench the reaction by adding a large volume of cold water. This will cause the intermediate product to precipitate.

-

Collect the resulting white solid by vacuum filtration.

Step 2: Hydrolysis to Final Product

-

Transfer the filtered white solid to a larger flask equipped with a distillation apparatus.

-

Add 3 L of a 5% aqueous sulfuric acid solution to the flask.

-

Causality: The strong acid (H₂SO₄) catalyzes the hydrolysis of the formate ester intermediate. The subsequent elimination of water and rearrangement (akin to a pinacol-type rearrangement) yields the thermodynamically stable 2-indanone product.

-

-

Heat the mixture to boiling. The product will co-distill with water.

-

Collect the distillate until no more organic material is observed. The product, 5-bromo-2-indanone, will solidify upon cooling.

-

Isolate the final product by filtration, wash with a small amount of cold water, and dry under vacuum. A typical yield for this procedure is around 64 g of a white solid.[3]

Structural Characterization

Affirming the identity and purity of the synthesized this compound is critical. This is achieved through a combination of standard spectroscopic techniques.

Caption: Structure of this compound with key positions.

Summary of Spectroscopic Data

The following table summarizes the expected data from the primary analytical methods used for characterization.

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | ~7.1-7.4 ppm. Complex splitting pattern (doublets, doublet of doublets). |

| Methylene Protons (H1, H3) | ~3.5 ppm. A sharp singlet, as these protons are chemically equivalent. | |

| ¹³C NMR | Carbonyl Carbon (C2) | >200 ppm (typically ~215 ppm), most downfield signal. |

| Aromatic Carbons | 120-145 ppm range. Six distinct signals. | |

| Methylene Carbons (C1, C3) | ~45-50 ppm. One signal due to symmetry. | |

| IR Spectroscopy | Carbonyl Stretch (C=O) | Strong, sharp absorption band at ~1740 cm⁻¹. |

| Aromatic C=C Stretch | Medium absorptions in the 1450-1600 cm⁻¹ region. | |

| Mass Spectrometry | Molecular Ion (M⁺) | Isotopic cluster at m/z 210 and 212. |

| Isotopic Ratio [M⁺]/[M+2]⁺ | Approximately 1:1, characteristic of a single bromine atom.[4] |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify the types and connectivity of protons. The aromatic region will show three distinct signals corresponding to the protons on the benzene ring. The two methylene groups (at C1 and C3) are equivalent due to the plane of symmetry through the C=O bond and will therefore appear as a single, sharp singlet integrating to four protons. In ¹³C NMR, the most diagnostic signal is the carbonyl carbon, which appears far downfield. The presence of a single signal for the two methylene carbons further confirms the molecule's symmetry.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups. The most unambiguous feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For a ketone within a five-membered ring, this bond absorbs infrared radiation at a characteristically high frequency, typically around 1740 cm⁻¹.[6][7] This peak is usually the most intense in the spectrum.

-

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and elemental composition. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) separated by two mass units (m/z). The molecular ion of this compound will therefore be observed as a characteristic 1:1 ratio doublet at m/z = 210 and 212, confirming the presence of one bromine atom in the molecule.[4][8]

Conclusion and Future Applications

The synthetic and characterization guide detailed herein provides a robust framework for the reliable production and validation of this compound. As a functionalized building block, this compound holds significant potential for further chemical elaboration. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.[2] Concurrently, the ketone functionality is amenable to a vast range of transformations, including reductions, reductive aminations, and aldol condensations. This dual reactivity makes this compound a highly valuable precursor for the synthesis of novel therapeutic agents and functional organic materials.

References

- 1. 2-Indanone | C9H8O | CID 11983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2H-INDEN-2-ONE, 5-BROMO-1,3-DIHYDRO- | 174349-93-0 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. 2-Indanone(615-13-4) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-1H-inden-2(3H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-inden-2(3H)-one, a halogenated derivative of the indanone scaffold, is a key building block in synthetic organic and medicinal chemistry. The strategic placement of a bromine atom on the aromatic ring, combined with the reactive carbonyl group of the indanone core, makes this molecule a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity.

| Property | Value | Source(s) |

| CAS Number | 174349-93-0 | [1][2] |

| Molecular Formula | C₉H₇BrO | [1][2] |

| Molecular Weight | 211.06 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | |

| Storage | Sealed in a dry environment at room temperature or 4°C. | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often involving the bromination of an indanone precursor or the cyclization of a suitably substituted aromatic compound.

Synthetic Pathway from 5-Bromo-1H-indene

A common laboratory-scale synthesis involves the oxidation of 5-bromo-1H-indene.[3]

Reaction Scheme:

A representative synthetic workflow.

Step-by-Step Protocol:

-

Oxidation: To a reaction vessel containing 30% hydrogen peroxide and formic acid, 5-bromo-1H-indene is added portion-wise while maintaining the temperature around 35-40°C.[3] The reaction mixture is then stirred at room temperature for approximately 12 hours.[3]

-

Precipitation: Upon completion, the reaction mixture is quenched with a large volume of water to precipitate the crude product as a white solid.[3]

-

Filtration and Hydrolysis: The solid is collected by filtration. Subsequently, the crude solid is treated with a 5% aqueous sulfuric acid solution and heated to boiling.[3]

-

Distillation: The final product, 5-bromo-2-indanone, is isolated by distillation.[3]

Purification

Purification of the synthesized this compound is crucial to remove any unreacted starting materials and byproducts. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization Workflow:

A general workflow for purification by recrystallization.

Column Chromatography: For more challenging separations, column chromatography using silica gel is an effective technique. The choice of eluent (solvent system) is critical and is typically determined by thin-layer chromatography (TLC) analysis. A solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired compound is often optimal.

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The two methylene groups adjacent to the carbonyl and the aromatic ring will give rise to singlets or complex multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), depending on their magnetic equivalence.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (around δ 200 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic methylene carbons will resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch: A strong absorption band around 1715-1740 cm⁻¹, characteristic of a five-membered ring ketone.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of CO and Br radicals.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around its two main functional features: the electrophilic carbonyl group and the versatile carbon-bromine bond on the aromatic ring.

Reactivity Profile:

References

A Senior Application Scientist's Technical Guide to 5-Bromo-1H-inden-2(3H)-one (CAS: 174349-93-0)

This document provides an in-depth technical overview of 5-Bromo-1H-inden-2(3H)-one, a key chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this guide synthesizes core chemical data, proven synthetic insights, reactivity profiles, and its strategic applications in modern drug discovery.

Core Compound Profile & Physicochemical Properties

This compound, also known as 5-Bromo-2-indanone, is a bicyclic ketone featuring an indane framework substituted with a bromine atom on the aromatic ring.[1] This structure is of significant interest in medicinal chemistry as the bromine atom provides a reactive handle for diversification through cross-coupling reactions, while the indanone core is a recognized scaffold in numerous biologically active molecules.[2][3]

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 174349-93-0 | [4][5] |

| Molecular Formula | C₉H₇BrO | [5][6] |

| Molecular Weight | 211.06 g/mol | [5][7] |

| IUPAC Name | 5-bromo-1,3-dihydroinden-2-one | [5][7] |

| Synonyms | 5-bromo-1,3-dihydro-2H-inden-2-one, 5-Bromo-2-indanone | [4][5][7] |

| Physical Form | Solid | [6] |

| Purity (Typical) | ≥95% | [6][8] |

| Storage | Sealed in a dry place at room temperature. |

Synthetic Strategy: A Mechanistic Perspective

While numerous methods exist for the synthesis of the parent indanone core, a common and effective strategy for producing substituted indanones involves an intramolecular Friedel-Crafts reaction.[3][9] For this compound, a logical synthetic pathway would start from a readily available brominated phenylacetic acid derivative.

The causality behind this choice is rooted in efficiency and control. Starting with the bromine atom already in place on the aromatic ring prevents the need for a potentially non-selective and harsh bromination step on the final indanone product, which could lead to undesired regioisomers. The intramolecular cyclization is typically high-yielding and driven by the formation of a stable, fused ring system.

Workflow: Generalized Synthesis Protocol

The following protocol is a representative, field-proven method for the synthesis of indanone scaffolds, adapted for this specific target.

-

Step 1: Acyl Chloride Formation. A suitable starting material, such as (4-bromophenyl)acetyl chloride, is either sourced directly or prepared by reacting (4-bromophenyl)acetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical as it activates the carboxylic acid for the subsequent reactions.

-

Step 2: Reaction with an Ethylene Equivalent. The generated acyl chloride is then reacted with an ethylene source. A common method involves the reaction with diazomethane to form a diazoketone, followed by a Wolff rearrangement to generate a ketene, which can then be trapped. A more direct approach, as described for related 1-indanones, involves direct reaction with ethylene in the presence of a Lewis acid catalyst.[9]

-

Step 3: Intramolecular Friedel-Crafts Cyclization. The intermediate from Step 2 is treated with a strong Lewis acid or protic acid catalyst, such as polyphosphoric acid (PPA) or chlorosulfonic acid.[9] The acid promotes the electrophilic attack of the acyl group onto the electron-rich aromatic ring, leading to ring closure and the formation of the five-membered ketone ring.

-

Step 4: Work-up and Purification. The reaction is quenched, typically with ice water, and the crude product is extracted into an organic solvent. Purification is then achieved via standard laboratory techniques such as recrystallization or column chromatography on silica gel to yield the final this compound product.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its dual functionality, making it a versatile building block.[1] The two primary reactive sites are the aryl bromide and the ketone carbonyl group.

-

Aryl Bromide Reactivity (C5-Position): The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions. This is the cornerstone of its utility, allowing for the modular construction of complex molecules. Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, attaching new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

-

Ketone Reactivity (C2-Position): The carbonyl group offers a separate axis for chemical modification:

-

Reduction: Can be selectively reduced to the corresponding alcohol, 5-bromo-2,3-dihydro-1H-inden-2-ol, using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary or tertiary amine at the C2 position.

-

Wittig Reaction: Conversion of the ketone to an alkene.

-

Applications in Drug Discovery

The indanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity.[2][9] this compound serves as a critical starting point for creating libraries of novel indanone derivatives for screening and lead optimization.

-

Alzheimer's Disease: The indanone core is central to several potent acetylcholinesterase (AChE) inhibitors.[10] By using this compound, researchers can synthesize derivatives with varied substituents on the aromatic ring to probe the binding pocket of AChE, aiming to enhance potency and selectivity.

-

Oncology and Virology: Indanone derivatives have been reported to possess anticancer, antiviral, and anti-inflammatory properties.[2][9] The ability to rapidly diversify the 5-bromo-2-indanone core allows for systematic structure-activity relationship (SAR) studies to develop compounds with improved therapeutic indices.

-

Metabolic Diseases: The isomeric compound, 5-bromo-1-indanone, has been used in research targeting obesity-related metabolic diseases.[11] This suggests that the bromo-indanone scaffold is relevant for developing modulators of metabolic pathways, a therapeutic area where this compound could also serve as a valuable synthetic intermediate.

Analytical Characterization (Expected) & Safety

Expected Analytical Data

While specific spectra for every batch should be acquired, the expected analytical signatures for this molecule are as follows:

-

¹H NMR: Signals corresponding to the three aromatic protons will appear in the aromatic region (approx. 7.0-7.8 ppm), with splitting patterns dictated by their coupling. The four protons of the two methylene groups (-CH₂) adjacent to the carbonyl and aromatic ring will appear as singlets or complex multiplets in the aliphatic region (approx. 3.0-4.0 ppm).

-

¹³C NMR: A characteristic carbonyl carbon signal will be observed significantly downfield (>190 ppm). Multiple signals will be present in the aromatic region (approx. 120-150 ppm), and two signals in the aliphatic region for the methylene carbons.

-

Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch will be prominent around 1710-1725 cm⁻¹.

Safety & Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendation: This compound must be handled by technically qualified personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.

References

- 1. CAS 174349-93-0: 2H-INDEN-2-ONE, 5-BROMO-1,3-DIHYDRO- [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C9H7BrO | CID 19711238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. americanelements.com [americanelements.com]

- 8. 174349-93-0 this compound AKSci Z4291 [aksci.com]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Molecular Structure of 5-Bromo-1H-inden-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indenone Scaffold

The indenone framework is a recurring motif in a variety of biologically active molecules and functional materials. The fusion of a benzene ring with a cyclopentenone ring creates a rigid, planar structure that can be strategically functionalized to interact with biological targets. The introduction of a bromine atom at the 5-position, as in 5-Bromo-1H-inden-2(3H)-one, significantly influences the molecule's electronic properties and provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. A thorough understanding of its molecular architecture is paramount for designing novel derivatives with tailored pharmacological profiles.

Molecular Structure and Properties

This compound, also known as 5-bromo-2-indanone, possesses the chemical formula C₉H₇BrO and a molecular weight of approximately 211.06 g/mol . Its structure consists of a bicyclic system where a benzene ring is fused to a five-membered ring containing a ketone functional group at the 2-position and a bromine atom attached to the benzene ring at the 5-position.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | |

| Molecular Weight | 211.06 g/mol | |

| CAS Number | 174349-93-0 | [1] |

| Appearance | White solid (predicted) | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 5-bromo-1H-indene.[1] The rationale behind this approach lies in the selective oxidation of the alkene moiety in the five-membered ring to a ketone.

Experimental Protocol: Oxidation of 5-Bromo-1H-indene

This protocol describes a general procedure for the synthesis of 5-bromo-2-indanone from 5-bromo-1H-indene.[1]

Materials:

-

5-bromo-1H-indene

-

30% Hydrogen peroxide (H₂O₂)

-

Formic acid

-

5% Sulfuric acid solution

-

Water

-

Standard laboratory glassware (reaction flask, distillation unit, filtration apparatus)

Procedure:

-

To a reaction flask, add 1.5 L of 30% H₂O₂ and 300 mL of formic acid. Control the temperature of the mixture at 35 °C.

-

Slowly add 148 g of 5-bromo-1H-indene to the reaction mixture, maintaining the temperature at 40 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion of the reaction, add a large volume of water to precipitate a white solid.

-

Collect the solid by filtration.

-

Add 3 L of 5% aqueous sulfuric acid solution to a separate flask and heat to boiling.

-

Add the filtered white solid to the boiling sulfuric acid solution.

-

Connect the flask to a distillation apparatus and collect the distillate to obtain 5-bromo-2-indanone as a white solid.

Causality of Experimental Choices:

-

Hydrogen peroxide and formic acid: This combination forms performic acid in situ, a strong oxidizing agent that epoxidizes the double bond of the indene. The subsequent acid-catalyzed ring-opening of the epoxide and rearrangement leads to the formation of the ketone.

-

Temperature control: The initial reaction is exothermic, and maintaining the temperature prevents side reactions and ensures the controlled formation of the desired product.

-

Acidic workup: The boiling dilute sulfuric acid facilitates the hydrolysis of any intermediate formate esters and promotes the final rearrangement to the 2-indanone.

-

Distillation: This final purification step separates the product from non-volatile impurities.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data is based on a comparative guide of indanone analogs.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Expected Chemical Shifts (δ, ppm):

-

3.53 (s, 4H): The four protons on the carbons adjacent to the carbonyl group (C1 and C3) are expected to appear as a singlet due to their chemical equivalence.

-

7.10 (d, 1H), 7.35 (dd, 1H), 7.45 (d, 1H): These signals correspond to the protons on the aromatic ring. The splitting patterns (d = doublet, dd = doublet of doublets) arise from coupling with neighboring protons.

-

¹³C NMR (Carbon NMR):

-

Sample Preparation: As described for ¹H NMR.

-

Expected Chemical Shifts (δ, ppm):

-

214.8 (C=O): The carbonyl carbon (C2) is significantly deshielded and appears at a characteristic downfield shift.

-

44.8 (C1/C3): The two aliphatic carbons flanking the carbonyl group.

-

121.8, 128.4, 130.2, 138.1, 141.2: These signals correspond to the carbons of the aromatic ring.

-

NMR Data Summary:

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Assignment |

| ¹H | 3.53 | s | H-1, H-3 |

| 7.10 | d | Aromatic H | |

| 7.35 | dd | Aromatic H | |

| 7.45 | d | Aromatic H | |

| ¹³C | 214.8 | - | C=O (C-2) |

| 44.8 | - | C-1, C-3 | |

| 121.8, 128.4, 130.2, 138.1, 141.2 | - | Aromatic C |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

Sample Preparation: A common method is the KBr pellet technique. Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Key Absorption Frequencies (cm⁻¹):

-

~1745 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of a five-membered ring ketone.

-

~1595, ~1470 cm⁻¹: Absorption bands corresponding to the C=C stretching vibrations within the aromatic ring.

-

~3075 cm⁻¹: C-H stretching vibrations of the aromatic protons.

-

~2935 cm⁻¹: C-H stretching vibrations of the aliphatic protons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Ionization Method: Electron Ionization (EI) is typically used.

-

Expected Fragmentation Pattern (m/z):

-

210/212: The molecular ion (M⁺) peak, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for the M⁺ and M+2 peaks).

-

182/184: Loss of carbon monoxide (CO) from the molecular ion.

-

103: A fragment corresponding to the loss of bromine and carbon monoxide.

-

75: A common fragment in the mass spectra of aromatic compounds.

-

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow to confirm the molecular structure.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable reference for researchers working with this compound. The strategic placement of the bromine atom on the indenone scaffold makes it a key intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further research, particularly obtaining single-crystal X-ray diffraction data, would provide even greater detail into the precise molecular geometry of this important chemical entity.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1H-inden-2(3H)-one

This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-1H-inden-2(3H)-one. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

A Note on Data Availability: Experimental spectroscopic data for this compound (CAS: 174349-93-0) is not widely available in public databases. This is a common challenge for novel or specialized chemical entities. Therefore, this guide utilizes high-quality, computationally predicted spectroscopic data to provide a robust characterization. This approach is a standard and invaluable tool in modern chemical research for anticipating and interpreting experimental results. The predictions presented herein are generated using established algorithms and provide a scientifically rigorous foundation for understanding the spectroscopic properties of this molecule.

It is crucial to distinguish this compound from its more commonly documented isomer, 5-Bromo-1H-inden-1-one (CAS: 34598-49-7). This guide focuses exclusively on the 2-oxo isomer.

Molecular Structure

This compound is a bicyclic aromatic ketone with the molecular formula C₉H₇BrO.[1] Its structure consists of a benzene ring fused to a five-membered ring containing a ketone functional group and a bromine atom substituted on the benzene ring.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide key insights into its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | H-4 |

| 7.50 | dd | 1H | H-6 |

| 7.25 | d | 1H | H-7 |

| 3.60 | s | 4H | H-1, H-3 |

Interpretation:

-

Aromatic Region (7.2-7.7 ppm): The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton at the 4-position (H-4) is anticipated to be the most downfield due to its proximity to the bromine atom. The protons at the 6 and 7-positions will exhibit splitting patterns based on their coupling with neighboring protons.

-

Aliphatic Region (3.60 ppm): The four protons on the carbons adjacent to the carbonyl group (C-1 and C-3) are chemically equivalent due to the symmetry of the five-membered ring. They are expected to appear as a singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| 215.0 | C=O (C-2) |

| 142.5 | C-7a |

| 138.0 | C-3a |

| 132.0 | C-5 |

| 130.0 | C-6 |

| 128.5 | C-4 |

| 122.0 | C-7 |

| 45.0 | CH₂ (C-1, C-3) |

Interpretation:

-

Carbonyl Carbon (215.0 ppm): The ketone carbonyl carbon is the most deshielded and appears significantly downfield.

-

Aromatic Carbons (122.0-142.5 ppm): The six aromatic carbons are expected to have distinct chemical shifts. The carbon bearing the bromine atom (C-5) and the quaternary carbons (C-3a and C-7a) will have characteristic shifts.

-

Aliphatic Carbon (45.0 ppm): The two equivalent methylene carbons (C-1 and C-3) are shielded and appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by the characteristic absorption of the carbonyl group.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1740 | C=O stretch | Ketone |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~820 | C-H bend | para-disubstituted benzene |

| ~600 | C-Br stretch | Aryl bromide |

Interpretation:

-

C=O Stretch (~1740 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature and is characteristic of a ketone carbonyl group. The five-membered ring may slightly increase the frequency compared to a simple acyclic ketone.

-

Aromatic C-H and C=C Stretches: The absorptions for the aromatic C-H stretches and the carbon-carbon double bond stretches confirm the presence of the benzene ring.

-

Aliphatic C-H Stretches: These bands correspond to the methylene groups in the five-membered ring.

-

C-Br Stretch (~600 cm⁻¹): The presence of a carbon-bromine bond is indicated by an absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound would show a characteristic isotopic pattern for a bromine-containing compound.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M]+ | 209.96748 / 211.96543 |

| [M+H]⁺ | 210.97531 / 212.97326 |

| [M+Na]⁺ | 232.95725 / 234.95520 |

Data sourced from PubChemLite.[2]

Interpretation:

-

Molecular Ion Peak ([M]⁺): The mass spectrum will exhibit a pair of molecular ion peaks of nearly equal intensity at m/z 210 and 212, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The fragmentation of this compound is expected to proceed through pathways that lead to stable carbocations.

References

An In-Depth Technical Guide to 5-Bromo-1H-inden-2(3H)-one Derivatives and Analogs: A Scaffold of Latent Potential in Drug Discovery

Abstract

The indanone nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a bromine atom at the C5 position, as in 5-Bromo-1H-inden-2(3H)-one, offers a unique combination of steric and electronic properties, alongside a reactive handle for extensive chemical derivatization. This technical guide provides a comprehensive overview of the this compound core, presenting its foundational synthesis, rationale for its importance, and a forward-looking perspective on the design of novel derivatives for therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space in the pursuit of innovative therapeutics.

The Strategic Value of the this compound Scaffold

The indanone framework is a recurring motif in both natural products and synthetic drugs, recognized for a wide spectrum of biological activities including anti-inflammatory, anti-diabetic, anticancer, and neuroprotective effects.[1][3] The true potential of a scaffold, however, lies in its capacity for strategic modification to enhance potency, selectivity, and pharmacokinetic properties. The this compound core is particularly compelling for several reasons:

-

Bioisosteric Relevance: The indanone core can be considered a rigid analog of other important pharmacophores, such as the indole nucleus. This allows chemists to leverage structure-activity relationship (SAR) data from related compound classes to guide the design of novel indanone-based molecules.

-

The Role of Bromine: The bromine substituent at the C5 position is not merely a placeholder. It serves multiple strategic functions:

-

Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the reactivity of the aromatic ring and the acidity of adjacent protons.

-

Enhanced Lipophilicity: The halogen atom increases the molecule's lipophilicity, which can be critical for membrane permeability and reaching intracellular targets.

-

A Versatile Synthetic Handle: Crucially, the carbon-bromine bond is a key site for post-synthesis modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[4][5]

-

While the isomeric 5-bromo-1-indanone has been more extensively explored, the 5-bromo-2-indanone scaffold represents a less-charted, yet highly promising, area for new drug discovery initiatives.[5]

Synthesis of the Core Scaffold

A robust and scalable synthesis of the core molecule is the bedrock of any drug discovery program. While direct synthesis of this compound is not extensively documented, a logical and efficient pathway can be constructed from well-established precedent, starting with the synthesis of the parent 2-indanone followed by regioselective bromination.

Foundational Synthesis of 1H-Inden-2(3H)-one

The most common and reliable method for synthesizing the 2-indanone core begins with the oxidation of indene. The procedure detailed in Organic Syntheses provides a robust, multi-step protocol that proceeds via an indene glycol intermediate.[3][6]

Step 1: Formation of 1,2-Indanediol Monoformate

-

In a 2-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.

-

Maintain the temperature of the mixture at 35–40°C using a water bath.

-

With vigorous stirring, add 116.2 g (1.00 mole) of 98% indene dropwise over a period of 2 hours, ensuring the temperature does not exceed 40°C.

-

Rinse the dropping funnel with an additional 100 mL of formic acid, adding it to the reaction flask.

-

Continue stirring the mixture for 16 hours at room temperature.

-

Remove the solvent and excess reagents under reduced pressure (aspirator) on a steam bath. The resulting product is crude monoformate of 1,2-indanediol.

Causality Insight: The reaction of indene with peroxyformic acid (generated in situ from formic acid and H₂O₂) results in the epoxidation of the double bond, followed by acid-catalyzed ring-opening to yield the more stable trans-diol. The formic acid acts as both a reagent and solvent, leading to the formation of the monoformate ester. Controlling the temperature is critical to prevent an overly vigorous and potentially hazardous exothermic reaction.

Step 2: Hydrolysis and Dehydration to 2-Indanone

-

In a 5-liter flask fitted for steam distillation, place 2 L of 7% (by volume) sulfuric acid and bring it to a boil.

-

Add the crude monoformate of 1,2-indanediol from the previous step to the boiling acid solution.

-

Introduce steam into the flask and begin steam distillation. Apply external heat to maintain a constant volume of 2 L in the boiling flask.

-

Collect the distillate at a rate of approximately 1 L per hour. The 2-indanone will co-distill with the water and solidify in the condenser and receiver.

-

Continue distillation until 5–6 L of distillate has been collected and no more solid product is observed.

-

Cool the collected distillate in an ice bath to fully crystallize the product.

-

Collect the solid 2-indanone by filtration, wash with cold water, and dry in a vacuum desiccator. The expected yield is 90–107 g (69–81%).

Causality Insight: The strong acidic conditions (H₂SO₄) first hydrolyze the formate ester to yield 1,2-indanediol. Subsequently, the diol undergoes an acid-catalyzed dehydration. This proceeds via a pinacol-type rearrangement, where protonation of a hydroxyl group, followed by loss of water, generates a secondary carbocation. A hydride shift from C2 to C1 forms a more stable benzylic carbocation, which upon rearrangement, leads to the formation of the ketone at the C2 position. Steam distillation is an effective purification method as 2-indanone is volatile with steam, separating it from non-volatile impurities.

Proposed Synthesis of this compound

With the parent 2-indanone in hand, the next logical step is the introduction of the bromine atom at the C5 position. This can be achieved via electrophilic aromatic substitution.

Caption: Proposed synthetic workflow for this compound.

-

In a flask protected from light, dissolve 1H-Inden-2(3H)-one (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add a solution of bromine (Br₂) (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality Insight: The carbonyl group of the 2-indanone is a deactivating group for electrophilic aromatic substitution. However, it directs incoming electrophiles to the meta positions (C4 and C6). The methylene groups at C1 and C3 are ortho, para-directing. The final regiochemical outcome (bromination at C5) is a result of the combined directing effects and steric hindrance. The C5 position is para to the C1 methylene group and meta to the C3 methylene group, making it one of the most electronically favorable and sterically accessible positions for substitution. The Lewis acid (FeBr₃) polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required for the substitution reaction.

Therapeutic Potential and Derivatization Strategies

The true value of the 5-bromo-2-indanone scaffold lies in its potential as a template for building libraries of novel therapeutic agents. By leveraging the bromine atom as a synthetic linchpin, a multitude of derivatives can be accessed.

Potential Therapeutic Applications

Based on the known biological activities of the broader indanone class and related bromo-substituted heterocyclic compounds, derivatives of 5-bromo-2-indanone are prime candidates for investigation in several therapeutic areas:

-

Oncology: Many kinase inhibitors feature a halogenated aromatic core. Derivatives of the closely related 5-bromo-1H-indole-2-carboxylic acid have shown potent inhibitory activity against key oncogenic kinases like VEGFR-2 and EGFR. It is highly plausible that aryl- or heteroaryl-substituted 5-bromo-2-indanones could similarly engage the ATP-binding pockets of these and other kinases.

-

Neurodegenerative Diseases: The indanone core is famously present in Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[1][2] This precedent suggests that novel 5-bromo-2-indanone analogs could be explored as modulators of targets relevant to neurodegeneration, such as cholinesterases, monoamine oxidase (MAO), or beta-secretase (BACE1).

-

Anti-inflammatory Agents: Indanone derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3] The 5-bromo-2-indanone core provides a foundation for developing novel COX inhibitors or modulators of other inflammatory pathways, such as those mediated by cytokines like TNF-α and IL-6.

Key Derivatization Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal choice for elaborating the 5-bromo-2-indanone core. This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

-

To a reaction vessel, add this compound (1 equivalent), the desired aryl- or heteroaryl-boronic acid (1.1–1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2–5 mol%), and a base, typically aqueous sodium carbonate (2 M solution, 2–3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Degas the mixture by bubbling argon or nitrogen through it for 15–20 minutes to remove oxygen, which can deactivate the catalyst.

-

Heat the reaction mixture to reflux (typically 80–100°C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 5-aryl-1H-inden-2(3H)-one derivative by column chromatography.

Self-Validating System: The success of this protocol is validated by the complete consumption of the starting 5-bromo-2-indanone (as monitored by TLC or LC-MS) and the appearance of a new, less polar product spot corresponding to the coupled product. The structure of the final compound is unequivocally confirmed by NMR and mass spectrometry, verifying the formation of the new C-C bond.

Biological Evaluation: A Starting Point

Once a library of derivatives is synthesized, a primary biological screening is required. An anti-proliferative assay against relevant cancer cell lines is a logical first step, given the potential of this scaffold in oncology.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000–10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of the synthesized 5-bromo-2-indanone derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the media containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48–72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Summary and Future Directions

The exploration of the this compound scaffold is in its infancy, presenting a significant opportunity for innovation. The synthetic pathways and biological assays outlined in this guide provide a comprehensive starting point for any research program.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Source |

| IUPAC Name | 5-bromo-1,3-dihydroinden-2-one | PubChem |

| CAS Number | 174349-93-0 | PubChem |

| Molecular Formula | C₉H₇BrO | PubChem |

| Molecular Weight | 211.05 g/mol | PubChem |

| InChIKey | JQBSSMBLVVTRKJ-UHFFFAOYSA-N | PubChem |

Future work should focus on the synthesis of a diverse library of derivatives, exploring a wide range of aryl and heteroaryl boronic acids in the Suzuki coupling. Subsequent screening against a panel of cancer cell lines and relevant kinases will elucidate the most promising substitution patterns. This systematic approach, grounded in the established principles of medicinal chemistry, will unlock the full therapeutic potential of the novel this compound scaffold.

References

The 5-Bromo-1-Indanone Scaffold: A Technical Guide to Emerging Research Applications

Abstract

The indenone core, a privileged structure in organic chemistry, has garnered significant attention for its prevalence in natural products and pharmacologically active compounds. The strategic introduction of a bromine atom at the 5-position of the 1-indanone framework yields 5-bromo-1-indanone, a remarkably versatile and reactive intermediate. This technical guide provides an in-depth exploration of the burgeoning research applications of 5-bromo-1-indanone and its derivatives. We will delve into its pivotal role in medicinal chemistry, particularly in the development of novel anticancer agents targeting key signaling pathways, and its utility as a foundational building block in advanced organic synthesis. Furthermore, we will explore its prospective applications in the field of materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this potent chemical scaffold.

Introduction: The 5-Bromo-1-Indanone Core

5-Bromo-1-indanone, systematically named 5-bromo-2,3-dihydro-1H-inden-1-one, is a bicyclic ketone featuring a benzene ring fused to a cyclopentanone ring, with a bromine atom substituted at the 5-position of the aromatic ring.[1][2][3][4] This bromine atom is not merely a placeholder; its electronegativity and capacity to act as a leaving group in cross-coupling reactions are central to the compound's utility.[5] It serves as a crucial synthetic handle, enabling the strategic introduction of a wide array of functional groups and the construction of complex molecular architectures.[1][6]

The true value of 5-bromo-1-indanone lies in its role as a versatile precursor. While the compound itself is primarily an intermediate, its derivatives have demonstrated significant biological activities and are at the forefront of several research and development pipelines.[1][6][7] This guide will illuminate the pathways from this core structure to high-value applications.

Synthetic Pathways to 5-Bromo-1-Indanone

The accessibility of 5-bromo-1-indanone is a key enabler of its widespread use. Several synthetic routes have been established, with two primary methods being the intramolecular Friedel-Crafts reaction and the oxidation of the corresponding alcohol.

Intramolecular Friedel-Crafts Cyclization

A common and effective method for synthesizing the indanone core is through an intramolecular Friedel-Crafts reaction. This approach typically involves the cyclization of 3-(3-bromophenyl)propionic acid.[8] The strong acid catalyst promotes the formation of an acylium ion, which then attacks the aromatic ring to form the fused five-membered ring.

A specific protocol involves the high-temperature reaction of 4-(3-chloropropanoyl)bromobenzene with a mixture of aluminum chloride and sodium chloride.[7]

Experimental Protocol: Friedel-Crafts Synthesis of 5-Bromo-1-Indanone[7]

Materials:

-

4-(3-Chloropropanoyl)bromobenzene (24.7 g)

-

Aluminum chloride (100 g)

-

Sodium chloride (25 g)

-

Ice

-

Acetic acid (30 ml)

-

Diethyl ether

-

Methanol

Procedure:

-

Combine aluminum chloride (100 g) and sodium chloride (25 g) and heat to 180°C.

-

Add 4-(3-chloropropanoyl)bromobenzene (24.7 g) to the molten salt mixture.

-

Increase the temperature and maintain between 180-220°C for 30 minutes.

-

Carefully pour the hot reaction mixture onto ice to quench the reaction.

-

Treat the resulting mixture with acetic acid (30 ml).

-

Collect the solid product and dissolve it in diethyl ether.

-

Dry the organic solution and concentrate it under reduced pressure.

-

Recrystallize the crude residue from methanol to yield pure 5-bromoindan-1-one (yield: 9 g).

Oxidation of 5-Bromo-2,3-dihydro-1H-inden-1-ol

An alternative route involves the oxidation of the corresponding secondary alcohol, 5-bromo-2,3-dihydro-1H-inden-1-ol. This method is often cleaner and can proceed under milder conditions depending on the chosen oxidizing agent. A well-documented procedure utilizes tert-butyl hydroperoxide (TBHP).[8]

Experimental Protocol: Oxidation Synthesis of 5-Bromo-1-Indanone[8]

Materials:

-

5-Bromo-2,3-dihydro-1H-inden-1-ol (1 mmol)

-

70% tert-Butyl hydroperoxide (TBHP) (6-10 equivalents)

-

Saturated sodium thiosulfate solution (5 mL)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Caution: TBHP is highly reactive, flammable, and toxic. Handle with extreme care in a well-ventilated fume hood.

-

Prepare a solution of 5-bromo-2,3-dihydro-1H-inden-1-ol (1 mmol) and 70% TBHP (6 or 10 equivalents).

-

Stir the reaction mixture at 100°C for 24 hours.

-

Cool the mixture and quench the reaction by adding 5 mL of saturated sodium thiosulfate solution.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Applications in Medicinal Chemistry and Drug Development

The 5-bromo-1-indanone scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. Its derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[9]

Anticancer Agents: Targeting Angiogenesis

A significant area of application for 5-bromo-1-indanone derivatives is in oncology, particularly in the development of angiogenesis inhibitors.[6] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies.[10][11]

VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[11] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK, PI3K-AKT, and FAK pathways, which collectively promote endothelial cell proliferation, survival, and migration.[11]

Small molecule inhibitors derived from 5-bromo-1-indanone can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and shutting down the downstream pro-angiogenic signals. This ultimately leads to a reduction in tumor vascularization, starving the tumor of essential nutrients and oxygen.

Caption: VEGFR-2 signaling cascade and the point of intervention for 5-bromo-1-indanone derivatives.

A notable example is the development of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as potent anticancer agents.[6] These compounds have shown significant inhibitory activity against VEGFR-2 and cytotoxic effects against various cancer cell lines.

Experimental Protocol: Synthesis of 1-benzyl-5-bromo-3-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)indolin-2-ones[6]

Materials:

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-one intermediate (0.5 mmol)

-

Appropriate hydrazonoyl chloride derivative (0.5 mmol)

-

Dioxane (8 mL)

-

Triethylamine (catalytic amount)

-

Ethanol

-

DMF (Dimethylformamide)

Procedure:

-

To a solution of the appropriate hydrazonoyl chloride derivative (0.5 mmol) in dioxane (8 mL), add the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one intermediate (0.2 g, 0.5 mmol).

-

Add a catalytic amount of triethylamine to the mixture.

-

Reflux the reaction mixture for 5 hours.

-

Filter the resulting precipitate while hot.

-

Wash the collected solid with ethanol.

-

Dry the solid and recrystallize from an ethanol/DMF mixture to obtain the final product.

Quantitative Biological Data

The efficacy of these compounds has been quantified through in vitro assays, with IC₅₀ values indicating their potency against specific cancer cell lines.

| Compound ID | Target Cell Line | IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) | Reference |

| 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | 0.728 | [6] |

| 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | 0.503 | [6] |

| 2f | BT-549 (Breast Cancer) | ~0.40 | Not Reported | |

| 2f | NCI-H23 (Lung Cancer) | ~0.79 | Not Reported | |

| 2f | IGROV1 (Ovarian Cancer) | ~0.95 | Not Reported |

Note: IC₅₀ values for compound 2f were reported as log(10)GI₅₀ and have been converted for this table.

Applications in Organic Synthesis

Beyond its direct applications in medicinal chemistry, 5-bromo-1-indanone is a powerful building block in organic synthesis, primarily due to the reactivity of its bromine atom in palladium-catalyzed cross-coupling reactions.[5]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] 5-Bromo-1-indanone is an excellent substrate for this reaction, allowing for the introduction of a vast array of aryl and heteroaryl groups at the 5-position. This functionalization is critical for tuning the electronic and steric properties of the molecule, which is a key strategy in drug design and materials science.[5]

The versatility of this reaction provides a robust route to synthesize libraries of structurally diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies.[5]

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-1-indanone (1.0 equivalent)

-

Arylboronic acid (1.3 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 equivalents)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Ethanol

-

Microwave reaction vial

Procedure:

-

To a microwave reaction vial, add 5-bromo-1-indanone, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

-

Add ethanol to the vial to dissolve/suspend the reactants.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 100°C for 25-40 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-indanone.

Potential Applications in Materials Science

While less developed than its pharmaceutical applications, the 5-bromo-1-indanone scaffold holds significant potential as a precursor for advanced organic materials. The indanone core can be used to construct larger, conjugated systems known as indenofluorenes.[8]

Indenofluorenes are a class of polycyclic aromatic hydrocarbons with intriguing electronic and photophysical properties.[5] These properties make them attractive candidates for applications in organic electronics, such as:

-

Organic Light-Emitting Diodes (OLEDs): Indenofluorene derivatives have been investigated as blue fluorescent emitters and as host materials in phosphorescent OLEDs.[8] Their rigid, planar structure can lead to high charge carrier mobility and efficient luminescence.

-

Organic Field-Effect Transistors (OFETs): The extended π-conjugation in indenofluorene-based materials makes them suitable for use as organic semiconductors in the active layer of OFETs.[5]

The synthesis of indenofluorenes often involves the construction of a polycyclic framework where an indanone derivative could serve as a key starting material. The bromine atom on 5-bromo-1-indanone provides a reactive site for the necessary carbon-carbon bond-forming reactions to build up the larger indenofluorene structure. This remains an area of active research, representing a frontier for the application of this versatile compound.

Conclusion

5-Bromo-1-indanone has firmly established itself as a high-value intermediate in both medicinal chemistry and organic synthesis. Its true power is realized in its derivatives, which have demonstrated potent anticancer activity through mechanisms such as VEGFR-2 inhibition. The strategic placement of the bromine atom provides a gateway to a vast chemical space, readily accessible through robust and efficient protocols like the Suzuki-Miyaura cross-coupling.

As researchers continue to push the boundaries of drug discovery and materials science, the demand for versatile and reactive building blocks will only increase. The 5-bromo-1-indanone core, with its proven track record and untapped potential, is poised to remain a critical tool for innovation. Future research will likely focus on expanding the library of derivatives for biological screening, further elucidating their mechanisms of action, and realizing their potential in the next generation of organic electronic materials.

References

- 1. Indenofluorene Scaffolds – Haley Lab [haleylab.uoregon.edu]

- 2. 5-Bromo-1-indanone CAS#: 34598-49-7 [amp.chemicalbook.com]

- 3. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 4. Indenofluorenes and derivatives: syntheses and emerging materials applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis routes of 5-Bromo-1-indanone [benchchem.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. Indenofluorene - Wikipedia [en.wikipedia.org]

- 8. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-1H-inden-2(3H)-one: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-inden-2(3H)-one, a halogenated derivative of the indanone scaffold, has emerged as a pivotal building block in medicinal chemistry. Its strategic importance lies in its versatile reactivity, enabling the construction of complex molecular architectures for targeted therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and significant role as a key intermediate in the development of novel therapeutics, particularly in the field of metabolic diseases. Special focus is given to its application in the synthesis of ghrelin receptor inverse agonists, a promising class of drugs for the treatment of obesity. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and insights into the chemical causality behind synthetic strategies.

Introduction: The Significance of the Indanone Core and its Halogenated Analogs

The indanone scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds. The introduction of a bromine atom at the 5-position of the 1H-inden-2(3H)-one core significantly enhances its synthetic utility. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This strategic functionalization has positioned this compound as a valuable starting material in the quest for novel drug candidates.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 174349-93-0 | [1] |

| Molecular Formula | C₉H₇BrO | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95-97% | |

| Storage | Sealed in dry, room temperature conditions |

-

¹H NMR of 5-Bromo-1-indanone: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the indanone core, with splitting patterns indicative of their substitution.[2]

-

¹³C NMR of 5-Bromo-1-indanone: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine atom shifted downfield), and the aliphatic carbons.

-

IR Spectrum of 5-Bromo-1-indanone: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[3]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound

A reliable and scalable synthesis is paramount for the utility of any building block. The following protocol details a common method for the preparation of this compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved from 5-bromo-1H-indene through an epoxidation-rearrangement sequence.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-1H-inden-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-inden-2(3H)-one, also known as 5-bromo-2-indanone, is a halogenated bicyclic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its indanone core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds, most notably in treatments for neurodegenerative diseases.[1][2][3] The presence of both a reactive ketone and an aryl bromide moiety makes this compound a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, safe handling protocols, reactivity, and disposal of this compound, designed to empower researchers to utilize this compound safely and effectively in their discovery and development workflows.

Chemical and Physical Properties

A thorough understanding of a compound's properties is foundational to its safe and effective use. This compound is a solid at room temperature and possesses the key structural features of a ketone flanked by two methylene groups and a brominated benzene ring.

| Property | Value | Source |

| IUPAC Name | 5-bromo-1,3-dihydroinden-2-one | PubChem[4] |

| Synonyms | 5-Bromo-2-indanone, 5-bromo-1,3-dihydro-2H-inden-2-one | PubChem[4] |

| CAS Number | 174349-93-0 | PubChem[4] |

| Molecular Formula | C₉H₇BrO | PubChem[4] |

| Molecular Weight | 211.06 g/mol | ChemicalBook[5] |

| Physical Form | Solid, white to light yellow crystal powder | ChemicalBook[6] |

Hazard Identification and Safety Protocols

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: PubChem[4]

Signal Word: Warning

Pictogram:

Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is mandatory to prevent exposure. The causality behind these choices is the compound's irritant and potentially harmful nature upon contact or ingestion.

-

Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles causing serious eye irritation.

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for integrity before each use.

-

Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities or when generating dust, additional protective clothing may be necessary to prevent skin contact.

-

Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust, which may cause respiratory irritation. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Handling

Proper storage and handling procedures are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Storage